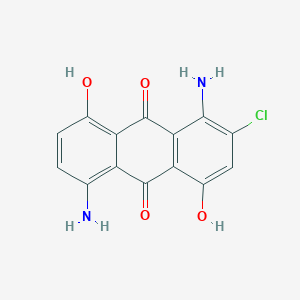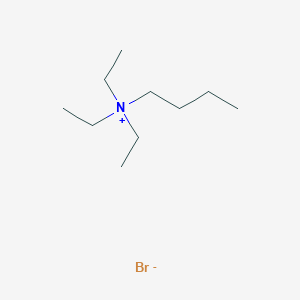
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate
Übersicht
Beschreibung
"Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate" is a compound of interest in various fields of chemistry, particularly in the development of herbicides and the study of molecular structures and chemical reactions. This compound, characterized by the presence of nitro, trifluoromethyl groups, and an acetate ester, exhibits a range of physical and chemical properties that make it a subject of scientific research.
Synthesis Analysis
The synthesis of related compounds involves the preparation of geometric isomers and their molecular conformations determined by techniques such as two-dimensional NMR spectroscopy. For example, geometrical isomers of related compounds have been synthesized, showing no significant difference in herbicidal effects on various broadleaf weeds, indicating the flexibility in the synthesis approach of similar compounds (Hayashi & Kouji, 1990).
Molecular Structure Analysis
The molecular structure of compounds closely related to "Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate" has been elucidated through techniques like X-ray crystallography. For instance, the crystal structure analysis of a similar compound revealed a dimer formation connected by weak interactions, providing insight into the structural characteristics that could be expected (Mao et al., 2015).
Chemical Reactions and Properties
Research on related compounds has explored various chemical reactions, including substitution reactions that proceed via novel ionic substitution processes. This highlights the reactivity of the nitro and acetate groups under certain conditions, leading to the formation of specific products (Newcombe & Norris, 1979).
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and interaction patterns, have been extensively studied. For example, the crystal structure of certain compounds demonstrates the presence of planar orientations and specific angle deviations, providing valuable information on the physical properties that might be similar in "Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate" (Dou et al., 1997).
Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
- Methods : The synthesis and applications of TFMP and its derivatives involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester
- Application : 2-Nitro-4-(trifluoromethyl)phenol, a compound structurally similar to “Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate”, has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this synthesis are not provided in the source .
3. Synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester
- Application : 2-Nitro-4-(trifluoromethyl)phenol, a compound structurally similar to “Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate”, has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this synthesis are not provided in the source .
4. Synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
- Application : 2-(Trifluoromethyl)phenylboronic acid, a compound structurally similar to “Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate”, has been used in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this synthesis are not provided in the source .
5. Synthesis of Fluorodifen
- Application : 2-Nitro-4-(trifluoromethyl)phenol, a compound structurally similar to “Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate”, has been used in the synthesis of Fluorodifen .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this synthesis are not provided in the source .
6. Synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(10(11,12)13)5-8(6)14(16)17/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQOIJIXNFOYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159348 | |
| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate | |
CAS RN |
13544-07-5 | |
| Record name | Methyl 2-nitro-4-(trifluoromethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013544075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

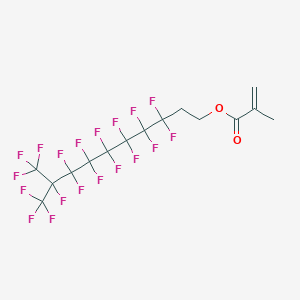
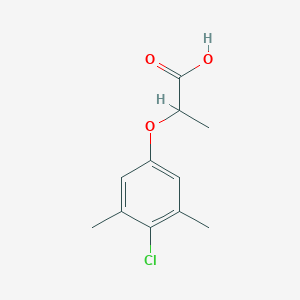
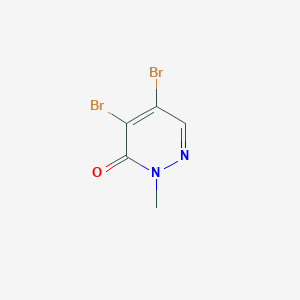

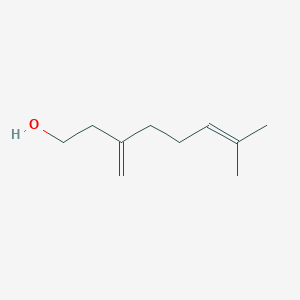

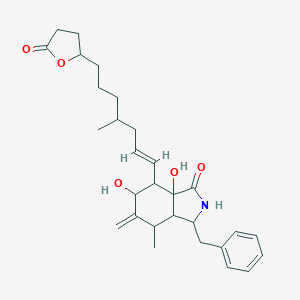

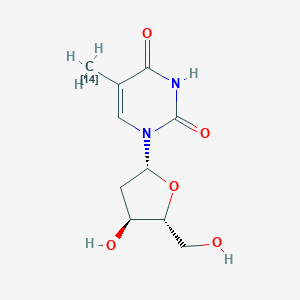
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)
